(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819574
InChI: InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m1./s1
SMILES: [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C
Molecular Formula: C21H24BF4N3O
Molecular Weight: 421.2 g/mol

(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13819574

Molecular Formula: C21H24BF4N3O

Molecular Weight: 421.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate -

Specification

Molecular Formula C21H24BF4N3O
Molecular Weight 421.2 g/mol
IUPAC Name (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m1./s1
Standard InChI Key ODDJKWKAKIPVMW-FSRHSHDFSA-N
Isomeric SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](COCC3=N2)CC4=CC=CC=C4)C
SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H- triazolo[3,4-c] oxazin-4-ium tetrafluoroborate, reflects its intricate architecture . Key components include:

  • Triazolo-oxazinium core: A fused bicyclic system comprising a 1,2,4-triazole ring and a 1,4-oxazine moiety.

  • Benzyl group: Attached at the 5-position, contributing to lipophilicity and steric bulk.

  • Mesityl group: A 2,4,6-trimethylphenyl substituent at the 2-position, enhancing solubility in nonpolar solvents.

  • Tetrafluoroborate counterion: Balances the positive charge on the oxazinium nitrogen, improving crystallinity.

The stereochemistry at the 5-position (R-configuration) is critical for potential enantioselective interactions in biological systems .

Spectroscopic and Computational Data

  • InChIKey: ODDJKWKAKIPVMW-FSRHSHDFSA-N .

  • SMILES: B-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@@HCC4=CC=CC=C4)C .

  • Molecular Weight: 421.2 g/mol (calculated via PubChem’s isotopic distribution model) .

PropertyValueSource
CAS Number1975190-68-1
Molecular FormulaC21H24BF4N3O\text{C}_{21}\text{H}_{24}\text{BF}_4\text{N}_3\text{O}
Exact Mass421.2 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-oxazine core. Key steps include:

  • Cyclocondensation: Reaction of a substituted hydrazine with a carbonyl compound to form the triazole ring.

  • Alkylation: Introduction of the benzyl group via nucleophilic substitution or Mitsunobu reaction to establish stereochemistry .

  • Quaternization: Treatment with tetrafluoroboric acid to generate the cationic oxazinium species.

Industrial-scale production prioritizes enantiomeric purity, achieved through chiral catalysts or resolution techniques .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Sensitive to prolonged exposure to light and moisture; recommended storage at 2–8°C under inert gas .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks at δ 2.28 (s, 6H, mesityl-CH3_3), δ 3.85 (m, 2H, oxazine-CH2_2), δ 4.65 (d, 1H, benzylic-CH2_2).

  • IR: Strong absorption at 1,050 cm1^{-1} (B-F stretch) and 1,550 cm1^{-1} (triazole C=N).

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and mesityl groups to optimize bioactivity.

  • In Vivo Toxicology: Assessment of pharmacokinetics and acute toxicity in animal models.

  • Catalytic Applications: Exploration in enantioselective C–C bond-forming reactions.

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